N1-(3-fluoro-4-methylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide, also known as FMOX, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. It belongs to the class of oxalamides, which are known for their diverse biological activities. FMOX has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Scientific Research Applications
Orexin Receptor Antagonism
Research has shown the role of orexin (OX) receptors in modulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, such as selective OX1R antagonists, have been evaluated for their potential in treating binge eating disorders in female rats. This suggests a potential application in studying compulsive food intake and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Synthetic Methodologies
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamides in synthetic chemistry. This could indicate a research application in developing new synthetic routes for complex molecules (Mamedov et al., 2016).
Met Kinase Inhibition
Compounds with fluoro-phenyl groups have been identified as potent and selective Met kinase inhibitors, suggesting potential applications in cancer research. For example, a specific compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating the relevance of such structures in developing cancer therapies (Schroeder et al., 2009).
Environmental Persistence and Degradation
Studies on the environmental persistence and degradation pathways of herbicides highlight the importance of understanding the fate of chemically related compounds in natural waters. This could suggest research applications in environmental chemistry and pollution studies (Zimmerman et al., 2002).
Drug Metabolism and Pharmacokinetics
Research into the pharmacokinetics and metabolism of selective androgen receptor modulators in rats has shown the importance of molecular properties in influencing the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds. This suggests potential applications in drug development and pharmacological studies (Wu et al., 2006).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-11-6-7-14(9-15(11)20)22-18(24)17(23)21-10-16(25-2)12-4-3-5-13(19)8-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISGFONIPLLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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